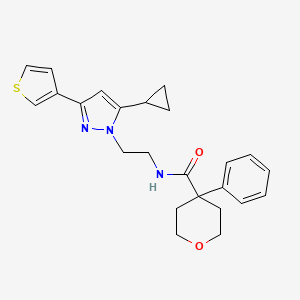

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a structurally complex pyrazole derivative characterized by:

- A pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl group at position 2.

- An ethyl linker connecting the pyrazole moiety to a tetrahydro-2H-pyran-4-carboxamide group, which is further substituted with a phenyl ring.

This compound’s design integrates heterocyclic diversity (pyrazole, thiophene, tetrahydropyran) to optimize electronic, steric, and pharmacokinetic properties. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c28-23(24(9-13-29-14-10-24)20-4-2-1-3-5-20)25-11-12-27-22(18-6-7-18)16-21(26-27)19-8-15-30-17-19/h1-5,8,15-18H,6-7,9-14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATWPKPQZMOYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Cyclopropyl and Thiophene Substitution: The cyclopropyl and thiophene groups are introduced via substitution reactions, often using cyclopropyl halides and thiophene derivatives.

Attachment of the Pyrazole to the Ethyl Chain: This step involves the alkylation of the pyrazole ring with a bromoethyl compound.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is typically formed via an acid-catalyzed cyclization of a suitable precursor.

Final Coupling Reaction: The final step involves coupling the pyrazole-ethyl intermediate with the tetrahydropyran carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, potentially yielding amine derivatives.

Substitution: The aromatic rings (thiophene and phenyl) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the pyrazole and thiophene rings, which are common motifs in bioactive molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. The structural complexity and functional diversity of the compound make it a promising candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The pyrazole ring could act as a bioisostere for various biological targets, while the thiophene ring might enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a pyrazole-carboxamide backbone with derivatives reported in (e.g., compounds 3a–3p ). Key structural differences and their implications are summarized below:

Physicochemical Properties

Molecular Weight and Solubility

- Molecular weight : Estimated ~500 g/mol (vs. 403–437 g/mol for 3a–3p ).

- LogP: The tetrahydropyran and thiophene groups likely increase hydrophobicity compared to chloro/cyano-substituted analogues.

Thermal Stability

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with a unique molecular structure that suggests potential for diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The compound has a molecular formula of C19H23N5OS and a molecular weight of approximately 369.49 g/mol. Its structure features multiple functional groups, including a carboxamide and pyrazole moieties, which are known to influence biological interactions. The presence of cyclopropyl and thiophenyl groups enhances its structural diversity, potentially affecting its pharmacological profile .

1. Anticancer Activity

Research indicates that compounds containing pyrazole derivatives often exhibit significant anticancer properties. In vitro studies have demonstrated the ability of similar pyrazole-based compounds to inhibit cancer cell proliferation. For instance, derivatives with structural similarities to this compound have shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound 5o | SiHa | 3.60 ± 0.45 | High |

| Compound 5d | PC-3 | 2.97 ± 0.88 | High |

| N-(2-(5-cyclopropyl... | MCF-7 | Not reported | TBD |

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by studies showing that pyrazole derivatives can stabilize cell membranes and reduce inflammation markers. For example, compounds similar in structure have demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound may possess comparable effects .

Table 2: Anti-inflammatory Activity

| Compound | Activity Assessed | Result |

|---|---|---|

| Compound A | HRBC Membrane Stabilization | 86.70% |

| Compound B | Pro-inflammatory Cytokine Inhibition | Significant |

3. Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity, particularly against resistant strains of bacteria. Research on similar compounds has indicated broad-spectrum antimicrobial efficacy, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

Table 3: Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound X | 5.00 | E. coli |

| Compound Y | 10.00 | S. aureus |

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The pyrazole ring is particularly noted for its ability to modulate protein interactions, influencing cellular processes related to proliferation and apoptosis .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's derivatives to optimize their biological activity:

- Synthesis Optimization : Various synthetic routes have been explored to enhance yield and purity, involving steps like cyclopropanation and cross-coupling reactions.

- In Silico Studies : Molecular docking studies have been conducted to predict binding affinities to biological targets, revealing promising interactions that warrant further investigation in vivo.

- Cytotoxicity Profiles : Comparative analyses with non-cancerous cell lines indicate that many derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide?

- Methodological Answer : The compound’s synthesis likely involves multi-step condensation and cyclization reactions. Key steps include forming the pyrazole core via hydrazine derivatives reacting with β-diketones or α,β-unsaturated ketones, followed by functionalization of the ethyl linker and tetrahydro-2H-pyran moiety. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts) can be guided by Design of Experiments (DoE) principles to minimize side products and maximize yields . For example, highlights the use of condensation reactions with tosylhydrazides and cyanoacrylates to generate pyrazole intermediates, which can be adapted here.

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

- Methodological Answer : A combination of 1H/13C NMR (to verify substituent connectivity), IR spectroscopy (to confirm functional groups like carboxamide), LC-MS (for molecular weight and purity assessment), and elemental analysis (to validate stoichiometry) is essential. demonstrates the use of these techniques for structurally analogous pyrazole-triazole hybrids, emphasizing the need for rigorous cross-validation .

Q. How can preliminary biological activity predictions guide experimental prioritization?

- Methodological Answer : Computational tools like the PASS program (Prediction of Activity Spectra for Substances) can predict potential biological targets (e.g., kinase inhibition, receptor modulation) based on structural motifs. Molecular docking studies against target proteins (e.g., enzymes or receptors) can further prioritize synthesis and testing. successfully applied this approach to pyrazole derivatives, identifying promising candidates for anti-inflammatory or antimicrobial activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted biological activity data?

- Methodological Answer : Discrepancies may arise from off-target effects, metabolic instability, or assay-specific variables. To address this:

- Perform dose-response assays to validate activity thresholds.

- Use metabolic stability assays (e.g., microsomal incubation) to assess compound degradation.

- Apply chemometric analysis (e.g., PCA or PLS regression) to correlate structural features with activity, as outlined in ’s discussion of statistical experimental design .

Q. What computational methods are suitable for optimizing the compound’s binding affinity to a target protein?

- Methodological Answer : Advanced strategies include:

- Molecular dynamics simulations to study ligand-protein interactions over time.

- Free energy perturbation (FEP) calculations to predict binding energy changes upon substituent modifications.

- Quantum chemical calculations (e.g., DFT) to optimize electronic properties of the thiophene or pyran moieties. highlights ICReDD’s integration of computational reaction path searches with experimental validation, which can be adapted here .

Q. How can heterocyclic modifications (e.g., thiophene or pyran replacement) impact pharmacological properties?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are required:

- Replace thiophene with other aromatic rings (e.g., furan, benzene) and evaluate changes in solubility, LogP, and target binding using HPLC and surface plasmon resonance (SPR) .

- Modify the pyran ring’s substituents (e.g., phenyl vs. cyclohexyl) to assess steric and electronic effects. ’s synthesis of fluorinated pyrazole analogs provides a template for such SAR workflows .

Q. What experimental approaches are recommended for elucidating reaction mechanisms in the compound’s synthesis?

- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents or reagents) to track reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.